2,3-Dimethyl-6-azaspiro[4.5]decane

Lipophilicity LogP Membrane permeability

2,3-Dimethyl-6-azaspiro[4.5]decane is a C2,C3-dimethyl-substituted 6-azaspiro[4.5]decane spirocyclic secondary amine, with molecular formula C11H21N, molecular weight 167.29 Da, and LogP values ranging from 2.51 to 3.43 depending on the computational method. The compound belongs to the broader azaspiro[4.5]decane scaffold family, a privileged spirocyclic piperidine framework recognized for its utility in fragment-based drug discovery (FBDD) and as a key intermediate in patent-protected mu-opioid/ORL1 receptor modulator programs.

Molecular Formula C11H21N
Molecular Weight 167.296
CAS No. 956784-80-8
Cat. No. B2389755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-6-azaspiro[4.5]decane
CAS956784-80-8
Molecular FormulaC11H21N
Molecular Weight167.296
Structural Identifiers
SMILESCC1CC2(CCCCN2)CC1C
InChIInChI=1S/C11H21N/c1-9-7-11(8-10(9)2)5-3-4-6-12-11/h9-10,12H,3-8H2,1-2H3
InChIKeyGSOHFNIOHIYKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-6-azaspiro[4.5]decane (CAS 956784-80-8): Spirocyclic Piperidine Building Block for Fragment-Based and Medicinal Chemistry Procurement


2,3-Dimethyl-6-azaspiro[4.5]decane is a C2,C3-dimethyl-substituted 6-azaspiro[4.5]decane spirocyclic secondary amine, with molecular formula C11H21N, molecular weight 167.29 Da, and LogP values ranging from 2.51 to 3.43 depending on the computational method [1]. The compound belongs to the broader azaspiro[4.5]decane scaffold family, a privileged spirocyclic piperidine framework recognized for its utility in fragment-based drug discovery (FBDD) and as a key intermediate in patent-protected mu-opioid/ORL1 receptor modulator programs [2][3]. It is catalogued under MFCD03990458 and available from multiple vendor networks as a research-grade building block with typical purities of 95–98% .

Why Generic Substitution Fails for 2,3-Dimethyl-6-azaspiro[4.5]decane: Physicochemical Differentiation Within the Azaspiro[4.5]decane Scaffold Family


Within the azaspiro[4.5]decane scaffold family, even minor changes to the substitution pattern produce substantial shifts in lipophilicity, solubility, and molecular recognition parameters that render indiscriminate scaffold substitution scientifically unjustified. The parent 6-azaspiro[4.5]decane (CAS 177-17-3, C9H17N, LogP 1.94) and the 2,3-dimethyl derivative (LogP 2.51–3.43) differ by approximately 0.6–1.5 LogP units, translating to a 4-fold to greater than 30-fold difference in octanol-water partition coefficient [1][2]. This magnitude of lipophilicity shift directly impacts membrane permeability, protein binding, and ADME profiles when these scaffolds are elaborated into bioactive molecules. Furthermore, isomeric C11H21N spiro amines such as 8,8-dimethyl-2-azaspiro[4.5]decane (nitrogen at position 2) or N-methylspiro[4.5]decan-8-amine (exocyclic N-methyl) present fundamentally different hydrogen-bonding geometries, pKa landscapes, and metabolic vulnerabilities despite sharing identical molecular formula and molecular weight . The Grünenthal patent family WO2016008582 explicitly teaches that subtle spirocyclic substitution changes drive differential mu-opioid versus ORL1 receptor selectivity, validating that the precise substitution pattern of 2,3-dimethyl-6-azaspiro[4.5]decane is non-interchangeable with its closest analogs [3].

Quantitative Differentiation Evidence: 2,3-Dimethyl-6-azaspiro[4.5]decane vs. Closest Analogs Across Physicochemical and Structural Dimensions


Lipophilicity Differential: 4-Fold to >30-Fold Increase in Predicted LogP Relative to Unsubstituted 6-Azaspiro[4.5]decane

The 2,3-dimethyl substitution on the cyclopentane ring of 6-azaspiro[4.5]decane substantially increases calculated lipophilicity relative to the unsubstituted parent scaffold. Vendors report LogP of 2.51 (ChemSpace consensus) to 2.56 (Leyan calculated) for the target compound, while ACD/Labs Percepta predicts an even higher LogP of 3.43. The unsubstituted parent 6-azaspiro[4.5]decane (CAS 177-17-3) has a ChemSpace-reported LogP of 1.94 [1][2]. The KOWWIN-estimated Log Kow for the target compound is 3.31, consistent with the higher range of predicted LogP values .

Lipophilicity LogP Membrane permeability ADME prediction

Fraction sp³ (Fsp³) = 1.0 Saturated Carbon Character with Zero Rotatable Bonds: Maximal Rigidity Differentiating from Saturated but Non-Spiro Amine Building Blocks

2,3-Dimethyl-6-azaspiro[4.5]decane exhibits an Fsp³ value of 1.0 (carbon bond saturation) combined with zero rotatable bonds, as reported by both ChemSpace and Leyan vendor databases [1]. This defines the compound as fully saturated and completely conformationally locked at the spiro junction. By comparison, while the parent 6-azaspiro[4.5]decane also has Fsp³ = 1.0 and zero rotatable bonds, its lower molecular weight (139 Da) and absence of methyl substituents result in a different shape and steric profile. Non-spirocyclic C11H21N amines such as N-methylspiro[4.5]decan-8-amine, which also has Fsp³ approaching 1.0, present a different conformational ensemble due to the absence of the 6-aza spiro junction geometry [2].

Fsp³ Rigidity Spirocyclic scaffolds Conformational restriction Fragment-based drug discovery

Secondary Amine N–H Donor Capacity Differentiates 2,3-Dimethyl-6-azaspiro[4.5]decane from N-Alkylated and O-Containing Spiro Analogs for Derivatization Chemistry

2,3-Dimethyl-6-azaspiro[4.5]decane contains one hydrogen bond donor (the secondary amine N–H) and one hydrogen bond acceptor (the nitrogen lone pair), with a polar surface area (PSA) of 12 Ų as reported across ChemSpace, Leyan, and ChemSpider [1]. This contrasts with N-methylspiro[4.5]decan-8-amine (tertiary amine, no H-bond donor, PSA theoretically lower) and with 1-oxa-8-azaspiro[4.5]decane derivatives (e.g., YM796, which contain an ether oxygen as an additional H-bond acceptor) where the heteroatom constellation is fundamentally altered [2]. The N–H functionality enables direct derivatization via N-alkylation, N-acylation, or N-sulfonylation without requiring deprotection steps, a critical advantage in parallel synthesis workflows.

Secondary amine H-bond donor Derivatization N-alkylation Scaffold functionalization

Predicted Boiling Point (219.1 ± 8.0 °C) and Density (0.9 ± 0.1 g/cm³): Handling and Formulation Properties Differentiating from Lower-Molecular-Weight Spiro Amines

The target compound has a predicted boiling point of 219.1 ± 8.0 °C at 760 mmHg and a density of 0.9 ± 0.1 g/cm³, as calculated by the ACD/Labs Percepta Platform . The estimated melting point from the EPISuite MPBPWIN model is 44.41 °C (mean of weighted MP), suggesting the compound is a low-melting solid or viscous oil at ambient temperature . In contrast, the unsubstituted parent 6-azaspiro[4.5]decane, with a lower molecular weight (139 Da vs. 167 Da), is expected to have a lower boiling point, though direct experimental comparison data are not available from the accessed sources. The flash point of 81.8 ± 16.5 °C provides a quantitative safety parameter for laboratory handling .

Boiling point Density Physicochemical properties Compound handling Formulation

Estimated Water Solubility (952.9 mg/L) and Biodegradation Profile: Environmental Fate Differentiation vs. Broader Spiro Amine Class

The US EPA EPISuite predicts a water solubility of 952.9 mg/L at 25 °C (WSKOW v1.41, based on Log Kow of 3.31) for 2,3-dimethyl-6-azaspiro[4.5]decane . A fragment-based estimate yields 2220.6 mg/L . The BIOWIN models predict: Biowin3 (Ultimate Survey) = 2.6418, corresponding to 'weeks-months' biodegradation half-life; Biowin4 (Primary Survey) = 3.4962, 'days-weeks'; ready biodegradability prediction is 'NO' . These data provide a quantitative environmental persistence profile. The unsubstituted parent 6-azaspiro[4.5]decane lacks comparable EPISuite data in the accessed sources, but the presence of two additional methyl groups is expected to increase Log Kow and reduce water solubility relative to the parent, consistent with the predicted solubility values.

Water solubility Biodegradation Environmental fate Ecotoxicology

Patented Relevance: Spirocyclic Building Block Within Grünenthal Mu-Opioid/ORL1 Ligand Program Distinguishes from Non-Azaspiro[4.5]decane Scaffolds

The 6-azaspiro[4.5]decane scaffold, including dimethyl-substituted variants, is explicitly claimed in the Grünenthal GmbH patent family (WO2016008582 / US20160207923A1) covering substituted spirocyclic cyclohexane derivatives with affinity for mu-opioid and ORL1 (nociceptin) receptors [1]. The patent teaches that specific spirocyclic substitution patterns drive differential selectivity between mu-opioid and ORL1 receptors, with therapeutic indications spanning pain, anxiety, depression, substance abuse, and neurodegenerative disorders [1][2]. While the patent does not disclose specific biological data for the exact 2,3-dimethyl-6-aza isomer, the structural claims encompass spirocyclic cores where the cyclopentane substitution pattern is a key variable governing pharmacological outcome, thereby distinguishing this compound class from non-spiro piperidine opioids [2].

Mu-opioid receptor ORL1 receptor Pain therapeutics Patent-protected scaffold Spirocyclic privileged structure

Best-Fit Procurement Scenarios: Research and Industrial Applications Where 2,3-Dimethyl-6-azaspiro[4.5]decane (CAS 956784-80-8) Delivers Quantifiable Advantage


Fragment-Based Drug Discovery (FBDD) Library Design Requiring High-Fsp³, Zero-Rotatable-Bond Spiro Building Blocks

For fragment library construction where sp³-rich, conformationally constrained building blocks are prioritized, 2,3-dimethyl-6-azaspiro[4.5]decane provides Fsp³ = 1.0 with zero rotatable bonds and a compact PSA of 12 Ų [1]. Its LogP of 2.51–2.56 (vendor consensus) places it in the favorable range for fragment screening (typically LogP < 3.5), while the secondary amine provides a synthetic handle for fragment elaboration. Compared to the parent 6-azaspiro[4.5]decane (LogP 1.94), the increased lipophilicity broadens the accessible chemical space for targets with hydrophobic binding pockets, while the zero-rotatable-bond architecture ensures minimal conformational entropy penalty upon binding [2].

Synthesis of Mu-Opioid/ORL1 Receptor Modulator Candidates via N-Functionalization of the Spirocyclic Amine Core

The Grünenthal patent family (US20160207923A1) identifies substituted 6-azaspiro[4.5]decane derivatives as mu-opioid and ORL1 receptor ligands with potential in pain, anxiety, and depression indications [3]. 2,3-Dimethyl-6-azaspiro[4.5]decane serves as a late-stage functionalization-ready scaffold where the secondary amine can be elaborated via N-alkylation, N-acylation, or reductive amination, while the 2,3-dimethyl substitution pattern on the cyclopentane ring provides a specific steric and lipophilic profile distinct from simpler azaspiro[4.5]decane cores. The zero rotatable bonds and fully saturated carbon framework support the design of conformationally restricted ligands with potentially improved subtype selectivity over flexible piperidine-based opioids [3].

Physicochemical Property Diversification in Parallel Synthesis Arrays of Spirocyclic Piperidine Derivatives

When building parallel synthesis arrays to explore structure-activity relationships around the 6-azaspiro[4.5]decane core, the 2,3-dimethyl derivative offers a specific lipophilicity increment (+0.57 to +1.49 LogP vs. the unsubstituted parent) without altering the core scaffold topology, H-bond donor/acceptor count, or polar surface area [1][2]. This enables systematic probing of lipophilicity-driven SAR while holding all other molecular recognition features constant. The compound's estimated water solubility of 952.9 mg/L (WSKOW) provides a baseline for anticipating solubility-limited behavior in biochemical assays, guiding the design of derivatives with maintained or improved aqueous solubility.

Synthetic Methodology Development for Stereoselective Alkylation of Spirocyclic Piperidines

The synthesis of 2,3-dimethyl-6-azaspiro[4.5]decane is described as presenting 'significant synthetic challenge' that can be addressed through 'a combination of classical and modern synthetic methodologies' [4]. The compound thus serves as a benchmark substrate for developing and validating new spirocyclic C–H functionalization, stereoselective alkylation, or dearomatization-based spirocyclization methods. Procurement of the pre-assembled spiro core allows methodology groups to focus on reaction optimization without committing resources to multi-step scaffold construction, making it a practical reference compound for spirocyclic chemistry development [4].

Quote Request

Request a Quote for 2,3-Dimethyl-6-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.